4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine
描述
SKLB325 is a compound that has garnered significant attention in the field of cancer research. It is known for its inhibitory effects on Jumonji domain-containing 6 (JMJD6), a protein associated with tumorigenesis. SKLB325 has shown promising results in suppressing the proliferation of cancer cells and inducing apoptosis, particularly in ovarian cancer and renal cell carcinoma .
作用机制
SKLB325 的作用机制涉及抑制 JMJD6,JMJD6 是一种在基因表达和细胞过程调控中起关键作用的蛋白质。通过与 JMJD6 的活性位点结合,SKLB325 阻止其酶活性,导致特定底物的积累和下游信号通路的激活。 这导致抑制癌细胞增殖和诱导凋亡 .
准备方法
SKLB325 的合成涉及多个步骤,从核心结构的制备开始。合成路线通常包括以下步骤:
核心结构的形成: SKLB325 的核心结构通过一系列涉及适当起始原料缩合的反应合成。
官能团修饰: 将各种官能团引入核心结构以增强其生物活性。这可能涉及烷基化、酰化和羟基化等反应。
纯化和表征: 使用柱色谱等技术纯化最终产物,并使用核磁共振 (NMR) 和质谱 (MS) 等光谱方法对其进行表征。
化学反应分析
SKLB325 经历了几种类型的化学反应,包括:
氧化: SKLB325 在特定条件下可被氧化形成各种氧化衍生物。常用的氧化试剂包括过氧化氢和高锰酸钾。
还原: 还原反应可以在 SKLB325 上进行以修饰其官能团。硼氢化钠和氢化铝锂是常用的还原剂。
取代: SKLB325 可以进行取代反应,其中一个官能团被另一个官能团取代。这可以使用卤素和亲核试剂等试剂来实现。
科学研究应用
相似化合物的比较
SKLB325 在特异性抑制 JMJD6 方面的能力是独一无二的,这使其成为研究该蛋白质在癌症中的作用的宝贵工具。类似的化合物包括:
CTK7A: 另一种 JMJD6 抑制剂,具有相似的结合亲和力和抑制效果。
HIF-2α-IN-8: 一种靶向缺氧诱导因子 2-α 的化合物,缺氧诱导因子 2-α 与癌症进展有关。
替洛隆盐酸盐: 一种抗病毒和抗肿瘤药物,具有不同的作用机制,但具有相似的治疗潜力
属性
IUPAC Name |
2-[2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-6-11(18)15-12(14-8)16-13-7-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H2,14,15,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDNTAIBZHGIAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SKLB325 in RCC?
A1: SKLB325 is a novel inhibitor of the Jumonji domain-containing 6 (JMJD6) protein. [] While the exact mechanism of inhibition by SKLB325 is not fully elaborated in the provided research, it effectively suppresses the oncogenic effects driven by JMJD6. [] In RCC, high JMJD6 expression, often caused by aberrant p300 activity, promotes tumor progression. JMJD6 achieves this by assembling super-enhancers that activate the expression of several oncogenes, including VEGFA, β-catenin, and SRC. [] By inhibiting JMJD6, SKLB325 disrupts this oncogenic signaling cascade, thereby suppressing RCC progression.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。